"N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine" properties
"N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine" properties
An In-Depth Technical Guide to N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary: N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine is a heterocyclic compound of significant interest to the medicinal chemistry community. It merges two structurally important motifs: a reactive 2-chloropyrimidine core and a cyclopropylamine side chain. The pyrimidine ring is a foundational scaffold in numerous approved drugs, while the cyclopropyl group is a valued bioisostere used to enhance metabolic stability, potency, and solubility.[1][2] This guide provides a comprehensive technical overview of the compound's properties, plausible synthetic routes, safety protocols, and its strategic application as a versatile building block for the synthesis of compound libraries aimed at various therapeutic targets.
Introduction to a Versatile Heterocyclic Building Block
N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine (CAS No. 1289386-31-7) is a synthetic organic compound that serves primarily as an intermediate or building block in the field of drug discovery.[3] Its utility stems from the strategic combination of its structural components.
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The 2-Chloropyrimidine Scaffold: The pyrimidine ring is a privileged structure in medicinal chemistry, forming the core of many biologically active molecules.[1] The presence of a chlorine atom at the 2-position of the pyrimidine ring renders this site electrophilic and susceptible to nucleophilic aromatic substitution. This provides a reliable chemical handle for chemists to introduce further molecular diversity, enabling the exploration of structure-activity relationships (SAR).
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The Cyclopropylamine Moiety: The cyclopropyl group is a small, conformationally constrained, and lipophilic fragment. In modern drug design, it is frequently used to replace larger or more metabolically labile groups (e.g., isopropyl or tert-butyl). This substitution can lead to significant improvements in a drug candidate's pharmacokinetic profile, including enhanced metabolic stability, increased potency, and improved solubility.[2] The cyclopropylamine portion of this molecule is a common feature in inhibitors of enzymes such as Lysine-Specific Demethylase 1 (LSD1).[4]
This guide offers researchers and drug development professionals a detailed examination of this compound's physicochemical characteristics, safe handling procedures, synthetic pathways, and its potential as a foundational element in the discovery of novel therapeutics.
Physicochemical Properties and Handling
A clear understanding of the compound's properties is essential for its effective use and storage in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 1289386-31-7 | [3] |
| Molecular Formula | C8H10ClN3 | [3] |
| Molecular Weight | 183.64 g/mol | [3] |
| SMILES | ClC1=NC=CC(CNC2CC2)=N1 | [3] |
| Appearance | Not specified, typically an off-white to yellow solid or oil | |
| Storage Conditions | Sealed in a dry environment at 2-8°C. Protect from light, air, and moisture.[3][5] | |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases.[5] | |
| Stability | Hygroscopic, air-sensitive, and light-sensitive.[5][6] |
Safety and Handling Protocol
Due to its potential hazards, strict adherence to safety protocols is mandatory. The compound is known to cause skin and serious eye irritation and may cause respiratory irritation.[5][7]
Step-by-Step Handling Procedure:
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Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[5]
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Personal Protective Equipment (PPE):
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Dispensing and Weighing:
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If the compound is a solid, handle it carefully to avoid generating dust.
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If it is a liquid, use a calibrated pipette or syringe for transfers.
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Reaction Setup:
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Ensure all glassware is dry and reactions are set up under an inert atmosphere (e.g., nitrogen or argon) due to the compound's sensitivity to air and moisture.[6]
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-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[6]
-
Decontaminate all work surfaces and equipment.
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-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Synthetic Strategies
While specific, peer-reviewed syntheses for this exact molecule are not widely published, its structure suggests several plausible and high-yielding synthetic routes based on well-established organic chemistry reactions. The choice of route often depends on the availability of starting materials.
Plausible Route: Reductive Amination
Reductive amination is a robust and widely used method for forming carbon-nitrogen bonds. This approach is highly reliable for synthesizing secondary amines from an aldehyde and a primary amine.
Methodology:
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Reactant Preparation: 2-Chloro-4-formylpyrimidine (the aldehyde precursor) is reacted with cyclopropanamine.[8]
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Imine Formation: The reaction is typically carried out in a suitable solvent like dichloromethane (DCM) or methanol, often with a catalytic amount of acetic acid to facilitate the formation of the intermediate imine.
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Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is added in situ to reduce the imine to the target secondary amine. This specific reagent is chosen for its selectivity and tolerance of various functional groups.
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Workup and Purification: The reaction is quenched with an aqueous solution, followed by extraction with an organic solvent. The final product is then purified using column chromatography.
Caption: Proposed synthetic workflow via reductive amination.
Role in Medicinal Chemistry and Drug Discovery
The primary value of N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine lies in its role as a versatile scaffold for library synthesis. The reactive chlorine atom at the C2 position is a key functional handle for diversification.
Strategic Application:
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Core Scaffold: The molecule serves as the starting point or "core."
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C2-Position Functionalization: The chlorine atom can be displaced by a wide variety of nucleophiles or engaged in cross-coupling reactions. This allows for the systematic introduction of different chemical groups to probe the SAR of a target. Common reactions include:
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Nucleophilic Aromatic Substitution (SNAr): Reaction with amines, thiols, or alcohols to generate diverse substituted pyrimidines.
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Suzuki Coupling: Palladium-catalyzed reaction with boronic acids to form C-C bonds, introducing aryl or heteroaryl groups.
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Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form C-N bonds, a cornerstone of modern medicinal chemistry.
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Library Generation: By performing these reactions in parallel, a large and diverse library of related compounds can be rapidly synthesized.
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Biological Screening: This library is then screened against biological targets (e.g., kinases, G-protein coupled receptors, etc.) to identify "hit" compounds with desired activity. These hits can then be further optimized into lead candidates.
Caption: Application of the core scaffold in discovery chemistry.
Analytical and Quality Control Protocols
Ensuring the identity and purity of the compound is critical before its use in further synthetic steps. The following are standard, self-validating protocols for quality control.
Protocol: Structural Verification by NMR Spectroscopy
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, allowing for unambiguous confirmation of the molecule's structure.
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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¹H NMR Acquisition: Acquire the proton spectrum. Expect to see signals corresponding to the pyrimidine ring protons, the methylene bridge protons, the cyclopropyl protons, and the amine proton. The splitting patterns and integration values must be consistent with the proposed structure.
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¹³C NMR Acquisition: Acquire the carbon spectrum. Expect distinct signals for the two unique carbons of the pyrimidine ring, the methylene carbon, and the carbons of the cyclopropyl group.
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Causality: HPLC separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. By using a UV detector, the purity of the main compound can be quantified as a percentage of the total peak area.
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System: A standard reverse-phase HPLC system with a C18 column.
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Run a linear gradient from 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Analysis: A pure sample should yield a single major peak. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100.
Protocol: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
Causality: LC-MS confirms the molecular weight of the compound, providing a crucial piece of evidence for its identity.[9]
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LC Method: Use the same or a similar method as described for HPLC purity assessment.
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MS Ionization: Use Electrospray Ionization (ESI) in positive mode.
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Analysis: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at an m/z value of approximately 184.06 (for ³⁵Cl isotope) and 186.06 (for ³⁷Cl isotope), consistent with the molecular formula C₈H₁₀ClN₃.
Conclusion
N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine stands out as a strategically designed chemical building block for drug discovery. Its value is not as an end-product but as a versatile starting point for the synthesis of novel and diverse compound libraries. The combination of a reactive chloropyrimidine handle with the beneficial properties of a cyclopropylamine moiety provides medicinal chemists with a powerful tool to accelerate the identification and optimization of new therapeutic agents. Proper understanding of its synthesis, handling, and analytical characterization is paramount to leveraging its full potential in research and development.
References
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PubMed. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. [Link]
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PubChem. (n.d.). (2s)-2-{[1-(3-Chloropyridin-2-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Yl]oxy}-N-(5-Methylpyridin-2-Yl)-3-(Propan-2-Yloxy)propanamide. [Link]
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PubChem. (n.d.). N-[(2-methyl-4-pyridinyl)methyl]cyclopropanamine. [Link]
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